

Application Notes and Protocols for Measuring AT-121 Efficacy in Pain Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of **AT-121**, a bifunctional nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist. The following protocols are based on studies conducted in non-human primates, a crucial translational model for pain research.

Introduction

AT-121 is a novel analgesic agent that has demonstrated potent pain-relieving effects without the typical adverse effects associated with traditional opioids, such as respiratory depression, abuse potential, and opioid-induced hyperalgesia.[1][2][3] Its unique mechanism of action, targeting both NOP and MOP receptors, is believed to contribute to its favorable safety profile. [1][4][5] This document outlines the detailed experimental protocols for evaluating the analgesic efficacy of AT-121 in established non-human primate models of acute and allodynic pain.

Data Presentation: Efficacy of AT-121 in Pain Models

The following tables summarize the quantitative data on the efficacy of **AT-121** in non-human primate pain models.



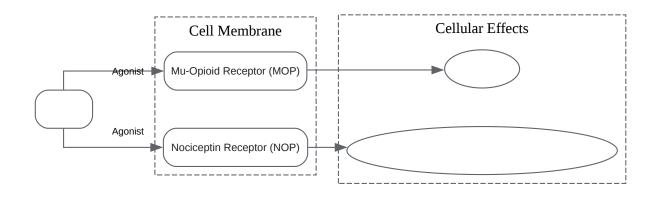
Pain Model	Compound	Dose (mg/kg, s.c.)	Peak Effect (Time)	Analgesic Effect (% MPE or Latency)
Warm Water Tail- Withdrawal (50°C)	AT-121	0.003	1 hour	~50% MPE
0.01	1 hour	~80% MPE		
0.03	1 hour	100% MPE (maintained for 3 hours)	_	
Morphine	1.0	1 hour	100% MPE	
Capsaicin- Induced Allodynia (46°C)	AT-121	0.003	-	Reduced allodynia
0.01	-	Significantly reduced allodynia		
0.03	-	Completely blocked allodynia	-	

MPE: Maximum Possible Effect



Side Effect Profile	Compound	Dose (mg/kg)	Observation
Respiratory Depression	AT-121	Up to 0.3 (10x analgesic dose)	No significant respiratory depression
Morphine	3.0	Significant respiratory depression	
Abuse Potential (Self-Administration)	AT-121	0.001, 0.003	Did not maintain self- administration
Oxycodone	0.03	Maintained self- administration	
Opioid-Induced Hyperalgesia	AT-121	0.03 (repeated)	No development of hyperalgesia
Morphine	1.8 (repeated)	Development of hyperalgesia	
Physical Dependence (Naltrexone Challenge)	AT-121	0.03 (repeated)	No precipitated withdrawal signs
Morphine	1.8 (repeated)	Precipitated withdrawal signs	

Signaling Pathway of AT-121





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Figure 1: Simplified signaling pathway of **AT-121**.

Experimental Protocols Warm Water Tail-Withdrawal Assay for Acute Nociception

This assay measures the latency of a non-human primate to withdraw its tail from warm water, indicating the analysesic effect of a compound against an acute thermal stimulus.

Experimental Workflow:



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Figure 2: Experimental workflow for the warm water tail-withdrawal assay.

Protocol:

- Animals: Adult male rhesus monkeys are used. Animals are housed individually and have access to food and water.
- Acclimation: Monkeys are acclimated to sitting in a primate restraint chair.
- Baseline Measurement: The distal 5 cm of the monkey's tail is immersed in a circulating
 water bath maintained at 50°C. The latency to withdraw the tail is recorded. A cut-off time of
 20 seconds is used to prevent tissue damage. Baseline latencies are established before
 drug administration.
- Drug Administration: **AT-121** (0.003-0.03 mg/kg) or vehicle is administered subcutaneously (s.c.).
- Post-Drug Measurement: Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, 180, and 240 minutes).



Data Analysis: The data are converted to the percentage of maximum possible effect
 (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time baseline latency)] x 100.

Capsaicin-Induced Allodynia Model

This model assesses the ability of a compound to reverse thermal allodynia, a state of pain caused by a stimulus that does not normally provoke pain.

Experimental Workflow:



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Figure 3: Experimental workflow for the capsaicin-induced allodynia model.

Protocol:

- Animals: Adult male rhesus monkeys are used.
- Acclimation: Monkeys are acclimated to the primate restraint chair.
- Baseline Measurement: Baseline tail-withdrawal latencies are determined in a 46°C water bath.
- Induction of Allodynia: Capsaicin (10 μg in 10 μL) is injected intradermally into the tail to induce thermal allodynia. This results in a significant decrease in tail-withdrawal latency in the 46°C water.
- Drug Administration: AT-121 (0.003-0.03 mg/kg) or vehicle is administered s.c.
- Post-Drug Measurement: Tail-withdrawal latencies in the 46°C water are measured at various time points after drug administration.



 Data Analysis: The ability of AT-121 to reverse capsaicin-induced allodynia is determined by comparing the post-drug tail-withdrawal latencies to those of vehicle-treated animals.

Assessment of Respiratory Depression

Respiratory function is monitored to assess the safety profile of AT-121.

Protocol:

- Animals: Rhesus monkeys are implanted with telemetry devices for continuous monitoring of physiological parameters.
- Drug Administration: AT-121 (at and above analgesic doses, e.g., 0.03 mg/kg and 0.3 mg/kg)
 or morphine is administered.
- Monitoring: Respiratory rate and blood oxygen saturation are continuously monitored using the telemetry system.
- Data Analysis: Changes in respiratory parameters from baseline are analyzed and compared between **AT-121** and morphine treatment groups.

Drug Self-Administration Assay for Abuse Potential

This assay evaluates the reinforcing properties of a drug, which is an indicator of its abuse potential.

Protocol:

- Animals: Rhesus monkeys are trained to self-administer a reinforcing drug (e.g., cocaine or oxycodone) by pressing a lever in an operant conditioning chamber.
- Substitution: Once stable self-administration is established, saline is substituted for the reinforcing drug to confirm that the behavior is maintained by the drug.
- AT-121 Testing: AT-121 is then substituted for the reinforcing drug at various doses.
- Data Analysis: The number of infusions self-administered per session is recorded. A lack of self-administration of AT-121 compared to the reinforcing drug indicates a low abuse



potential.

Conclusion

The data and protocols presented here demonstrate that **AT-121** is a potent analgesic with a significantly improved safety profile compared to traditional opioids. Its efficacy in validated non-human primate models of pain, coupled with its lack of respiratory depression, abuse potential, and other common opioid-related side effects, positions **AT-121** as a promising candidate for further development as a novel pain therapeutic. These detailed application notes and protocols provide a framework for researchers to further investigate the properties of **AT-121** and similar bifunctional NOP/MOP receptor agonists.

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